molecular formula C18H16N2O3 B2550207 (Z)-2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide CAS No. 300839-33-2

(Z)-2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide

Cat. No.: B2550207
CAS No.: 300839-33-2
M. Wt: 308.337
InChI Key: JRIHRMPRETVSEF-UVTDQMKNSA-N
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Description

(Z)-2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide is an organic compound that belongs to the class of acrylamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide typically involves the reaction of 3-methoxybenzaldehyde with 4-methoxybenzylamine in the presence of a base, followed by the addition of cyanoacetic acid. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

(Z)-2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, protein interactions, and cellular signaling pathways.

    Industry: The compound can be utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The methoxy and phenyl groups contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-cyano-N-(3-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide
  • (Z)-2-cyano-N-(3-methoxyphenyl)-3-(4-hydroxyphenyl)acrylamide
  • (Z)-2-cyano-N-(3-methoxyphenyl)-3-(4-methylphenyl)acrylamide

Uniqueness

(Z)-2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide is unique due to the presence of both methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The combination of cyano and methoxy groups provides a distinct electronic environment that can enhance its interactions with molecular targets compared to similar compounds with different substituents.

Properties

IUPAC Name

(Z)-2-cyano-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-22-16-8-6-13(7-9-16)10-14(12-19)18(21)20-15-4-3-5-17(11-15)23-2/h3-11H,1-2H3,(H,20,21)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIHRMPRETVSEF-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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